molecular formula C28H30N4O4 B11279260 N-(4-ethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-ethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11279260
M. Wt: 486.6 g/mol
InChI Key: GSRUTRVYTYXLDO-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups, a dimethylated pyrazoloquinazoline core, and a carboxamide functional group.

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazoloquinazoline structure.

    Introduction of ethoxy and methoxy phenyl groups: This can be achieved through substitution reactions where ethoxy and methoxy groups are introduced to the phenyl rings.

    Formation of the carboxamide group: This involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to N-(4-ETHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include:

These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C28H30N4O4/c1-5-36-20-12-8-18(9-13-20)30-27(34)21-16-29-32-25(17-6-10-19(35-4)11-7-17)24-22(31-26(21)32)14-28(2,3)15-23(24)33/h6-13,16,25,31H,5,14-15H2,1-4H3,(H,30,34)

InChI Key

GSRUTRVYTYXLDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CC(C4)(C)C

Origin of Product

United States

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